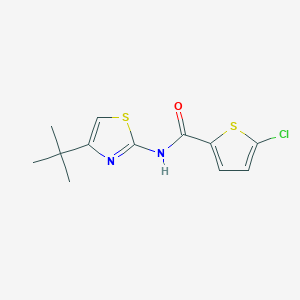

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS2/c1-12(2,3)8-6-17-11(14-8)15-10(16)7-4-5-9(13)18-7/h4-6H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTBOPAMPWHRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with 5-chlorothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Ring

The tert-butyl group at position 4 of the thiazole ring distinguishes this compound from analogs with smaller alkyl or aromatic substituents. For instance:

- N-(4-Methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (): The methyl group offers minimal steric hindrance, likely increasing synthetic accessibility but reducing lipophilicity compared to tert-butyl .

- N-(5-Isopropyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (): Isopropyl and methyl groups provide moderate steric bulk, balancing solubility and reactivity .

Key Implication : The tert-butyl group in the target compound may enhance metabolic stability and target binding affinity due to increased hydrophobic interactions, albeit at the cost of synthetic complexity .

Variations in the Thiophene Carboxamide Moiety

The 5-chlorothiophene-2-carboxamide moiety contrasts with other thiophene derivatives:

- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Features a nitro group at position 5 of the thiophene and a trifluoromethyl-phenyl substituent.

- Chalcone derivatives of N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide (): These incorporate an acetylphenyl group instead of thiazole, enabling conjugation with aromatic aldehydes to form chalcones, which are explored for antimicrobial and anticancer applications .

Key Implication : The chloro substituent in the target compound offers a balance between electronic modulation and stability, avoiding the reactivity challenges associated with nitro groups .

Analytical and Pharmacological Profiles

- LCMS and HPLC Data : reports LCMS (m/z 430.0 [M+H]⁺) and HPLC purity (98.16%) for its nitrothiophene analog, setting a benchmark for quality control in related compounds .

- Antibacterial Activity : The nitrothiophene derivative in exhibits narrow-spectrum antibacterial activity, suggesting that the target compound’s chloro substituent could alter potency or spectrum .

Key Implication : Structural variations significantly impact biological activity and analytical profiles, necessitating tailored characterization protocols .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 325730-29-8

- Molecular Formula: C12H13ClN2OS2

The compound features a thiazole ring and a chlorothiophene moiety, which are known to contribute to various biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiazole Ring: This can be achieved through condensation reactions involving thioamides and α-haloketones.

- Introduction of the Chlorothiophene Moiety: Halogenation reactions are employed to incorporate the chlorothiophene structure into the compound.

- Final Carboxamide Formation: The carboxamide group is introduced via reaction with appropriate amine or acid derivatives.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

A study evaluating the cytotoxicity of thiazole-based compounds showed that derivatives similar to N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene exhibited IC50 values below 5 μM against human cancer cell lines such as HeLa and A549 . These findings suggest that modifications in the thiazole structure can enhance anticancer activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| C27 | HeLa | 2.07 ± 0.88 |

| C7 | A549 | 2.06 ± 0.09 |

| C16 | MCF-7 | 2.55 ± 0.34 |

Research Findings

Recent literature has highlighted the importance of structural modifications in enhancing the biological activity of thiazole-containing compounds. For instance, studies have indicated that introducing substituents at specific positions on the thiazole ring can significantly alter cytotoxicity profiles and selectivity against cancer cells .

Q & A

Basic: What are the standard synthetic routes for N-(4-tert-butyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves acid-amine coupling reactions between 5-chlorothiophene-2-carboxylic acid derivatives and substituted thiazol-2-amine precursors. For example:

- Step 1 : Activation of 5-chlorothiophene-2-carboxylic acid using coupling agents (e.g., chloroacetyl chloride in pyridine or dioxane with triethylamine as a base) .

- Step 2 : Reaction with 4-tert-butyl-1,3-thiazol-2-amine under reflux conditions.

- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1 molar ratio), solvent selection (dioxane or pyridine for solubility), and temperature (20–25°C for controlled reactivity). Post-synthesis purification via recrystallization (e.g., methanol) ensures high purity .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1649–1600 cm⁻¹) and N-H bonds (~3352 cm⁻¹) in the carboxamide group .

- NMR Spectroscopy :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N-H···N dimers) critical for stability analysis .

Advanced: How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound’s structure?

Methodological Answer:

- Refinement Tools : Use SHELXL (open-source) for high-resolution crystallographic refinement. Adjust torsion angles and hydrogen-bonding parameters to align with observed electron density maps .

- Validation Metrics : Cross-check R-factors (≤5% for high-quality data) and root-mean-square deviations (RMSD) for bond lengths/angles. Discrepancies in hydrogen bonding (e.g., N-H···N vs. C-H···F interactions) may require re-examining solvent effects .

Advanced: What strategies are effective in modifying the thiazole or thiophene moieties to enhance biological activity while maintaining stability?

Methodological Answer:

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 4-position to enhance electrophilicity and binding affinity. For example, fluorophenyl substitutions improve antimicrobial activity in related thiazolidinone derivatives .

- Thiophene Modifications : Replace 5-Cl with bulkier halogens (e.g., Br) or sulfonyl groups to alter solubility and metabolic stability. Monitor steric effects using Hammett constants .

- Stability Testing : Conduct accelerated degradation studies (pH 1–13, 40–60°C) to assess hydrolytic resistance of the carboxamide bond .

Basic: What are the critical parameters to consider during recrystallization to obtain high-purity crystals suitable for X-ray diffraction?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., methanol, ethanol-DMF mixtures) to dissolve the compound while minimizing co-solvent impurities .

- Cooling Rate : Slow cooling (0.5–1°C/min) promotes uniform crystal growth.

- Purity Checks : Pre-recrystallization purification via column chromatography (silica gel, ethyl acetate/hexane) removes byproducts. Validate purity by HPLC (≥95%) .

Advanced: How can hydrogen bonding interactions observed in the crystal structure inform the design of derivatives with improved solubility?

Methodological Answer:

- Packing Analysis : Identify intermolecular interactions (e.g., N-H···N dimers in centrosymmetric arrangements) that reduce solubility. Disrupt these motifs by introducing hydrophilic groups (e.g., -OH, -SO₃H) at non-critical positions .

- Co-Crystallization : Use co-formers (e.g., succinic acid) to create hydrogen-bonded networks that enhance aqueous solubility without altering bioactivity .

Advanced: How do substituents on the thiazole ring influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The tert-butyl group at the 4-position acts as an electron donor, stabilizing the thiazole ring and reducing electrophilicity. This hinders Suzuki-Miyaura coupling but facilitates Ullmann-type reactions with aryl iodides .

- Reactivity Screening : Use DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attack .

Basic: What analytical protocols are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks. Monitor degradation via:

- TLC : Spot intensity changes.

- HPLC-MS : Identify degradants (e.g., hydrolysis products from carboxamide cleavage) .

- Storage Recommendations : Use amber glass vials under inert gas (N₂) at –20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.